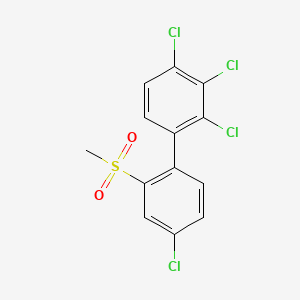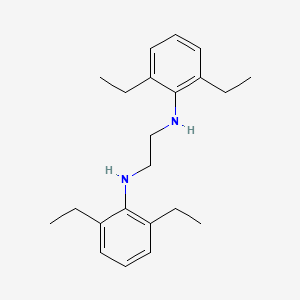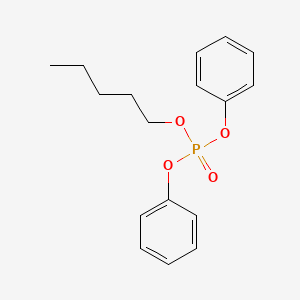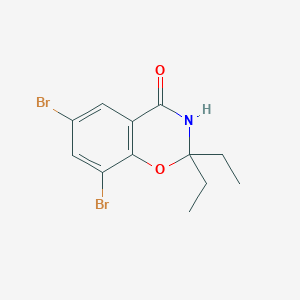
4-Methylbenzenesulfonic acid;5-phenylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and ensure high yield.
For 5-phenylpentan-1-ol, one common synthetic route involves the Grignard reaction. This method involves the reaction of phenylmagnesium bromide with pentanal, followed by hydrolysis to yield 5-phenylpentan-1-ol. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid often employs continuous sulfonation processes, where toluene is continuously fed into a reactor containing sulfuric acid. The product is then separated and purified through distillation or crystallization.
The industrial production of 5-phenylpentan-1-ol may involve catalytic hydrogenation of 5-phenylpentanal or other related intermediates. This process is typically carried out under high pressure and temperature using metal catalysts such as palladium or platinum.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
5-Phenylpentan-1-ol can undergo:
Oxidation: Can be oxidized to 5-phenylpentanoic acid using oxidizing agents like potassium permanganate.
Reduction: Can be reduced to 5-phenylpentane using reducing agents like lithium aluminum hydride.
Esterification: Reacts with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, palladium, platinum.
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters such as methyl 4-methylbenzenesulfonate.
Oxidation of 5-Phenylpentan-1-ol: Produces 5-phenylpentanoic acid.
Reduction of 5-Phenylpentan-1-ol: Produces 5-phenylpentane.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the production of esters and ethers. It is also used in the pharmaceutical industry for the synthesis of various drugs and intermediates.
5-Phenylpentan-1-ol has applications in the synthesis of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzenesulfonic acid as a catalyst involves the activation of electrophiles through protonation, making them more reactive towards nucleophiles. This enhances the rate of various organic reactions, including esterification and etherification.
5-Phenylpentan-1-ol exerts its effects through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions and other aromatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but with different substituents.
Benzyl alcohol: Similar to 5-Phenylpentan-1-ol but with a different carbon chain length.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions. 5-Phenylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in the synthesis of fragrances and pharmaceuticals.
Propiedades
| 109398-68-7 | |
Fórmula molecular |
C18H24O4S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;5-phenylpentan-1-ol |
InChI |
InChI=1S/C11H16O.C7H8O3S/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,7-8,12H,2,5-6,9-10H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
XBZNYXZOUXRSGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







